molecular formula C6H5NO2 B2649229 4-Hydroxynicotinaldehyde CAS No. 89380-70-1

4-Hydroxynicotinaldehyde

Cat. No.: B2649229
CAS No.: 89380-70-1
M. Wt: 123.111
InChI Key: IYPSYYLXHFGFPC-UHFFFAOYSA-N
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Description

4-Hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H5NO2 . It is used as a reagent in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves coupling the corresponding 4-hydroxycinnamic acids with N, O -dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H5NO2 . The InChI code for this compound is 1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H, (H,7,9) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 123.11 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Biological Activities and Analytical Methods

4-Hydroxynonenal (HNE) and its derivatives are recognized for their biological significance, particularly as markers of oxidative stress and indicators of various physiological and pathological conditions. The compound 4-HNE has been observed to transition from being recognized as a toxic product of lipid peroxidation to a reliable marker of oxidative stress, potentially involved in several diseases, including Alzheimer's. It has also been considered a growth-modulating factor and a signaling molecule. Novel analytical methods have developed, making HNE a clinically applicable marker of lipid peroxidation and a standardized parameter of food quality control (Žarković, 2003).

2. Role in Pathophysiology and Potential Therapeutic Applications

HNE and its derivatives play a crucial role in pathophysiological processes. Initially studied for its toxicity, HNE at certain concentrations is known to inhibit several enzymatic activities. Interestingly, at lower concentrations, it displays numerous activities concerning cell multiplication and differentiation. As a result, HNE is involved in various signaling activities in normal cells, including the stimulation of neutrophil chemotaxis and activation of plasmamembrane adenylate kinase. It also has implications in the block of oncogene expression, effects on cyclins, and activity of transcription factors. The ability of HNE to modulate several major pathways of cell signaling and gene expression supports its involvement in inflammation-related events and regulation of cell proliferation and death, indicating its potential in diagnosing, preventing, and treating various diseases (Dianzani, 2003).

3. Interactions with Proteins and Cell Membranes

HNE and related aldehydes from lipid peroxidation interact with proteins, forming covalent adducts or modulating their expression and activity. These interactions are particularly relevant in membrane proteins under physiological and pathological conditions. HNE participates in controlling biological processes such as signal transduction, cell proliferation, and differentiation. The interaction of HNE with membrane proteins can lead to the formation of amyloid-like networks on the biomimetic membrane, potentially affecting mitochondrial organization both at the membrane and in the intermembrane space (Pizzimenti et al., 2013; Maniti et al., 2015).

Safety and Hazards

4-Hydroxynicotinaldehyde is classified under the GHS07 hazard pictogram . The signal word for this compound is “Warning” and it has the hazard statement H302 . Precautionary statements include P261, P280, P305+P351+P338, P304+P340, and P405 .

Properties

IUPAC Name

4-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-7-2-1-6(5)9/h1-4H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSYYLXHFGFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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